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Introduction

Ziftomenib (formerly KO-539) is a potent, selective, and orally bioavailable small molecule
inhibitor of the protein-protein interaction between menin and the histone-lysine N-
methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical driver of
leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with
KMT2A rearrangements or nucleophosmin 1 (NPM1) mutations. By disrupting the menin-
KMT2A/MLL complex, ziftomenib leads to the downregulation of leukemogenic genes such as
MEIS1, induces differentiation, and inhibits the proliferation of leukemia cells.[1] Preclinical
studies have demonstrated its robust anti-leukemic activity in various in vivo models of AML.[2]

These application notes provide detailed protocols for the preparation and administration of
ziftomenib for animal studies, based on available preclinical data for ziftomenib and its close
structural analog, MI-3454.

Mechanism of Action

Ziftomenib targets the menin-KMT2A/MLL interaction, which is essential for the oncogenic
activity of MLL fusion proteins and the aberrant gene expression in NPM1-mutated AML. The
binding of menin to KMT2A/MLL is crucial for the recruitment of this complex to chromatin and
the subsequent upregulation of target genes like HOXA9 and MEIS1, which drive leukemic
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proliferation and block differentiation. Ziftomenib competitively binds to the MLL binding pocket
on menin, thereby disrupting the complex and reversing its oncogenic transcriptional program.
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Caption: Ziftomenib's Mechanism of Action. (Within 100 characters)

Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Ml-
3454 (a close analog of Ziftomenib) in Mice
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. Administrat Dose
Parameter Value Units ) Reference
ion Route (mglkg)

T1/2 (Half-

] 3.2 hours Oral (p.0.) 100 [3][4]
life)
Cmax (Max.
Concentratio 4698 ng/mL Oral (p.o.) 100 [3]
n)
AUC (Area
Under the 32,631 hng/mL Oral (p.o.) 100 [4]
Curve)
Oral
) o ~77 % Oral (p.o.) 100 [4]
Bioavailability
T1/2 (Half- Intravenous
. 2.4 hours , 15 [3]
life) (i.v)
CL Intravenous
2375 mL/hourskg ] 15 [3]
(Clearance) (i.v.)
Vss (Volume
Intravenous
of 5358 mL/kg (iv) 15 [3]
i.V.
Distribution)

Table 2: In Vivo Efficacy Study Dosing Regimens for
Menin Inhibitors
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Compoun Animal Dose Dosing i Efficacy Referenc
ation
d Model (mglkg) Schedule Endpoint e
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NSG mice
with ) )
] ) ) Daily for 5 Reduction
Ziftomenib patient- ) )
] 75 days (for2  Oral (p.0.) in leukemia  [2]
(KO-539) derived
weeks) burden
AML
xenograft
MOLM13 Twice daily
) Prolonged
MI-3454 xenograft 100 (b.i.d.) for Oral (p.o.) ] [3]
) survival
mice 19 days
Blocked
MV-4-11 Once or )
] ) leukemia
MI-3454 xenograft 120 twice daily Oral (p.o.) ) [3]
_ progressio
mice for 7 days

n

Experimental Protocols
Protocol 1: Formulation of Ziftomenib Analog (MI-3454)

for Oral Administration in Mice

This protocol is based on the formulation described for the close structural analog of
ziftomenib, MI-3454.[5]

Materials:

MI-3454 powder

(2-Hydroxypropyl)-B-cyclodextrin (HPBCD)

Cremophor® EL (or similar polyoxyethylated castor oil)

Sterile water for injection

Sterile conical tubes (15 mL and 50 mL)
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» Magnetic stirrer and stir bar
o Pipettes and sterile filter tips
e 0.22 um sterile syringe filter
Procedure:

e Prepare the Vehicle Solution:

o In a sterile conical tube, prepare a 20% (v/v) solution of HPBCD in sterile water. For
example, to make 10 mL of vehicle, add 2 mL of HPBCD to 8 mL of sterile water.

o Add Cremophor® EL to the HPBCD solution to a final concentration of 5% (v/v). For 10 mL
of final vehicle, add 0.5 mL of Cremophor® EL.

o Mix thoroughly using a magnetic stirrer until the solution is clear.
o Prepare the MI-3454 Formulation:

o Calculate the required amount of MI-3454 powder based on the desired final concentration
and volume. For a 10 mg/mL solution to dose at 100 mg/kg in a 20g mouse (0.2 mL
volume), you would need 2 mg of MI-3454 per 0.2 mL of vehicle.

o Weigh the appropriate amount of MI-3454 powder and add it to a sterile conical tube.
o Add the prepared vehicle solution to the powder.

o Vortex and/or sonicate the mixture until the compound is fully dissolved. The solution
should be clear.

o Sterile filter the final formulation using a 0.22 pum syringe filter into a sterile tube.
e Storage:

o Store the formulation at 4°C for short-term use (up to one week). For longer-term storage,
consult the manufacturer's stability data. It is recommended to prepare the formulation
fresh.
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Caption: Oral Formulation Workflow. (Within 100 characters)

Protocol 2: Oral Gavage Administration in Mice

Materials:

Prepared ziftomenib or analog formulation
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
Syringes (1 mL)

Animal scale
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e 70% ethanol for disinfection
Procedure:
e Animal Preparation:
o Weigh the mouse to accurately calculate the dosing volume.

o Properly restrain the mouse by scruffing the neck and back to immobilize the head and
prevent biting.

e Dose Calculation:

o Calculate the volume of the drug formulation to be administered based on the mouse's
weight and the desired dose. For example, for a 100 mg/kg dose of a 10 mg/mL
formulation in a 25g mouse, the volume would be: (100 mg/kg * 0.025 kg) / 10 mg/mL =
0.25 mL.

e Administration:

[e]

Draw the calculated volume of the formulation into a syringe fitted with a gavage needle.

o Gently introduce the gavage needle into the mouse's mouth, passing it along the roof of
the mouth towards the esophagus.

o The needle should pass with minimal resistance. If resistance is felt, withdraw and
reposition.

o Once the needle is properly positioned in the esophagus, slowly dispense the liquid.
o Withdraw the gavage needle smoothly.
e Post-Administration Monitoring:

o Return the mouse to its cage and monitor for any signs of distress, such as difficulty
breathing or aspiration.

o Ensure the animal has free access to food and water.
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Caption: Oral Gavage Workflow. (Within 100 characters)

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for the preclinical evaluation
of ziftomenib (KO-539) in animal models. The information on its mechanism of action,
formulation, and administration will aid researchers in designing and executing robust in vivo
studies to further elucidate its therapeutic potential. Adherence to proper animal handling and
experimental techniques is crucial for obtaining reliable and reproducible results. As more
preclinical data for ziftomenib becomes available, these protocols may be further refined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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